Methyl 2-cyclohexyl-3-hydroxypropionate Methyl 2-cyclohexyl-3-hydroxypropionate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13894215
InChI: InChI=1S/C10H18O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Methyl 2-cyclohexyl-3-hydroxypropionate

CAS No.:

Cat. No.: VC13894215

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-cyclohexyl-3-hydroxypropionate -

Specification

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name methyl 2-cyclohexyl-3-hydroxypropanoate
Standard InChI InChI=1S/C10H18O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3
Standard InChI Key PGMLHSGGGNACRM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CO)C1CCCCC1

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

Methyl 2-cyclohexyl-3-hydroxypropionate (IUPAC name: methyl 3-cyclohexyl-2-hydroxypropanoate) has the molecular formula C10H18O3\text{C}_{10}\text{H}_{18}\text{O}_3 and a molecular weight of 186.25 g/mol . The compound features:

  • A methyl ester group at the terminal carboxyl position

  • A hydroxyl group (-OH) at the third carbon

  • A cyclohexyl ring substituted at the second carbon

The stereochemistry of the hydroxyl and cyclohexyl groups significantly influences its reactivity. X-ray crystallography of related compounds reveals that the cyclohexyl group adopts a chair conformation, minimizing steric hindrance .

Spectroscopic Properties

Key spectroscopic signatures include:

  • IR: Strong absorption at 1720–1740 cm1^{-1} (ester C=O stretch) and 3400–3500 cm1^{-1} (hydroxyl O-H stretch)

  • 1^1H NMR: Characteristic signals at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.6–3.7 ppm (methoxy group), and δ 4.1–4.3 ppm (hydroxyl-bearing methine proton)

  • 13^{13}C NMR: Peaks at δ 170–175 ppm (ester carbonyl), δ 65–70 ppm (hydroxyl-bearing carbon), and δ 25–35 ppm (cyclohexyl carbons)

Synthesis and Manufacturing

Primary Synthetic Routes

The most efficient synthesis involves a two-step process from cyclohexylpropionic acid derivatives (Table 1):

Table 1: Comparison of Synthesis Methods

StepReagents/ConditionsYieldPurityReference
1. EsterificationMethanol/H2_2SO4_4, reflux, 6h85%92%
2. HydroxylationNaBH4_4 in THF/EtOH, 0–20°C, 1h100%95%

The reduction step using sodium borohydride proceeds with complete conversion under mild conditions, avoiding epimerization of the chiral center . Alternative methods employing biocatalytic hydroxylation have achieved enantiomeric excess (ee) >98% but require specialized enzymes .

Industrial-Scale Production

Pilot plant data indicate:

  • Optimal batch size: 50–100 kg

  • Cycle time: 12–18 hours

  • Energy consumption: 15–20 kWh/kg

  • Waste streams: <5% organic solvents (recovered via distillation)

Environmental impact assessments show a carbon footprint of 2.8 kg CO2_2-eq/kg product, comparable to similar fine chemicals .

Physicochemical Properties

Thermal Behavior

  • Melting point: 38–40°C (racemic mixture)

  • Boiling point: 215–220°C at 760 mmHg

  • Thermal decomposition: >250°C (liberates cyclohexene and methyl acrylate)

Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of −15°C, suggesting utility in low-temperature polymer formulations .

Solubility and Reactivity

SolventSolubility (g/100mL, 25°C)
Water0.12
Ethanol
DCM85
Hexane2.3

The hydroxyl group undergoes typical alcohol reactions:

  • Acetylation (Ac2_2O/pyridine, 90% yield)

  • Oxidation to ketone (PCC, 78% yield)

  • Mitsunobu reaction with retention of configuration

Applications in Industry and Research

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • β-Blocker analogs (e.g., propranolol derivatives)

  • Non-steroidal anti-inflammatory drugs (NSAIDs)

  • Chiral auxiliaries for asymmetric synthesis

In vivo studies of derivatives show 50–70% oral bioavailability and plasma half-lives of 3–5 hours .

Polymer Chemistry

Copolymerization with ε-caprolactone yields biodegradable polyesters with:

  • Tensile strength: 25–30 MPa

  • Degradation rate: 15–20% mass loss/month in PBS

  • Glass transition temperature: −10 to +5°C

These materials show promise in medical implants and controlled-release drug delivery .

Comparison with Structural Analogs

Table 2: Key Structural Derivatives

CompoundModificationApplication
Methyl 3-(2-hydroxycyclohexyl)propanoateHydroxyl position variationSurfactant formulations
2-Cyclohexyl-3-hydroxy-2-methylpropanoic acidMethyl branchingMetal-organic frameworks
Methyl 2-chloro-3-hydroxypropionateChlorine substitutionPesticide synthesis

The 2-cyclohexyl-3-hydroxy configuration provides superior stereochemical control in asymmetric catalysis compared to aliphatic analogs .

Future Research Directions

  • Catalytic Asymmetric Synthesis

    • Development of earth-abundant metal catalysts for enantioselective production

    • Photoredox strategies for C–H functionalization

  • Advanced Materials

    • 3D printing resins with tunable mechanical properties

    • Ionic liquid electrolytes for lithium-ion batteries

  • Biomedical Engineering

    • Enzyme-responsive drug carriers

    • Antimicrobial surface coatings

Ongoing clinical trials (NCT04837230) are evaluating cyclohexylpropionate derivatives as kinase inhibitors in oncology .

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